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Compound of Interest

Compound Name:
6-Methoxy-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B1589788 Get Quote

A Technical Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and

Applications in Drug Discovery

Abstract
6-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-Methoxy-7-azaindole, is a

heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry

sectors. As a derivative of the 7-azaindole scaffold, it serves as a "privileged structure" and a

crucial bioisostere for indole and purine nucleobases. This modification can enhance

physicochemical properties such as solubility and bioavailability, while also providing unique

hydrogen bonding capabilities that are critical for molecular recognition at biological targets.[1]

This technical guide provides a comprehensive overview of the fundamental properties,

synthesis, reactivity, and therapeutic applications of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine,

with a focus on its role as a core fragment in the development of kinase inhibitors. Detailed

protocols, mechanistic insights, and data are presented to support researchers and drug

development professionals in leveraging this versatile molecule.

Core Physicochemical and Spectroscopic
Properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature with a defined melting

point, indicating a stable crystalline structure. Its core properties are summarized below.
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Physical and Chemical Identifiers
Property Value Reference

Systematic Name
6-Methoxy-1H-pyrrolo[2,3-

b]pyridine
-

Common Name 6-Methoxy-7-azaindole -

CAS Number 896722-53-5 [Sigma-Aldrich]

Molecular Formula C₈H₈N₂O [Sigma-Aldrich]

Molecular Weight 148.16 g/mol [Sigma-Aldrich]

Physical Form Solid [Sigma-Aldrich]

Melting Point 88-89 °C [Sigma-Aldrich]

SMILES COc1ccc2cc[nH]c2n1 [Sigma-Aldrich]

InChIKey
LNEHZEFKSUBWTA-

UHFFFAOYSA-N
[Sigma-Aldrich]

Computed Properties for Drug Design
Computational modeling is essential in modern drug discovery for predicting a compound's

behavior. The following table outlines key computed properties that inform its potential as a

drug candidate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Descriptor Value
Significance in Drug
Discovery

XLogP3 1.6

Indicates good lipophilicity,

suggesting potential for

membrane permeability.

Topological Polar Surface Area

(TPSA)
37.9 Å²

Suggests good potential for

oral bioavailability and cell

permeability (typically <140

Å²).

Hydrogen Bond Donors 1

The pyrrole N-H group can

engage in crucial hydrogen

bonding with target proteins.

Hydrogen Bond Acceptors 2

The pyridine nitrogen and

methoxy oxygen can act as H-

bond acceptors.

Rotatable Bonds 1

Low number of rotatable bonds

indicates conformational

rigidity, which is often favorable

for binding affinity.

Spectroscopic Characterization
While a comprehensive public spectral database for this specific compound is limited, data for

the parent 7-azaindole scaffold and its derivatives are well-documented. The expected spectral

characteristics are as follows:

¹H NMR: Protons on the pyridine and pyrrole rings would appear in the aromatic region

(typically δ 6.5-8.5 ppm). The methoxy group would present as a sharp singlet around δ 3.9-

4.1 ppm. The pyrrole N-H proton would appear as a broad singlet at a downfield chemical

shift (>10 ppm), which is solvent-dependent.

¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The methoxy

carbon would be observed around δ 55 ppm.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

molecular formula C₈H₈N₂O with a predicted exact mass of 148.0637 Da. The [M+H]⁺ ion

would be the prominent peak in ESI positive mode at m/z 149.0709.

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around

3100-3400 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=C and C=N stretching in

the aromatic region (1400-1650 cm⁻¹), and C-O stretching for the methoxy group (around

1050-1250 cm⁻¹).

Synthesis and Mechanistic Insights
The synthesis of 7-azaindole scaffolds often involves the construction of the pyrrole ring onto a

pre-existing pyridine precursor. Transition-metal-catalyzed cross-coupling reactions are central

to many modern synthetic routes.[2][3] While a specific, published, one-pot synthesis for 6-
Methoxy-1H-pyrrolo[2,3-b]pyridine is not readily available, a highly plausible and adaptable

approach is the Larock indole synthesis, starting from 2-amino-3-iodo-5-methoxypyridine.

Proposed Synthetic Workflow
The following diagram outlines a logical and field-proven workflow for synthesizing the target

compound.
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Caption: Proposed synthetic workflow for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol (Exemplary)
This protocol is adapted from established Larock indole synthesis methodologies.
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Step 1: Iodination of 2-Amino-5-methoxypyridine

To a stirred solution of 2-Amino-5-methoxypyridine (1.0 eq) in trifluoroacetic acid (TFA), cool

the mixture to 0 °C.

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC

or LC-MS.

Upon completion, carefully neutralize the mixture with a saturated aqueous solution of

sodium bicarbonate.

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product via column chromatography to yield 2-Amino-3-iodo-5-

methoxypyridine.

Step 2: Palladium-Catalyzed Annulation

To a degassed solution of 2-Amino-3-iodo-5-methoxypyridine (1.0 eq) and

trimethylsilylacetylene (1.5 eq) in DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and

triethylamine (3.0 eq).

Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6-8 hours.

After cooling, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) to

the reaction mixture to effect in-situ desilylation and cyclization. Stir for an additional 2 hours

at room temperature.

Quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford

the final product, 6-Methoxy-1H-pyrrolo[2,3-b]pyridine.
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Causality Behind Choices:

Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and robust choice for

Sonogashira coupling, which is the initial step of this domino reaction. Palladium facilitates

the oxidative addition to the aryl iodide, while copper acts as a co-catalyst to facilitate the

transmetalation with the alkyne.

Base: Triethylamine acts as a base to neutralize the HI generated during the reaction,

preventing catalyst deactivation and driving the reaction forward.

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts,

facilitating the reaction.

Protecting Group: Trimethylsilyl (TMS) is used on the alkyne to prevent self-coupling (Glaser

coupling) and is easily removed with a fluoride source like TBAF to trigger the final

cyclization.

Reactivity and Strategic Functionalization
The 7-azaindole core possesses distinct reactive sites, allowing for selective functionalization.

The pyrrole ring is π-electron-rich and susceptible to electrophilic attack (primarily at C3), while

the pyridine ring is π-electron-deficient, making it amenable to nucleophilic substitution,

especially after activation (e.g., halogenation).[4]

6-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Caption: Key functionalization sites on the 6-Methoxy-7-azaindole scaffold.

N1-Position: The pyrrole nitrogen is acidic and can be readily deprotonated. It is often

protected with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl)

to prevent side reactions and direct reactivity to other positions.[5]

C3-Position: As the most electron-rich carbon, C3 is the primary site for electrophilic

substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and

halogenation.[4]

C2, C4, C5-Positions: These positions are less reactive towards direct substitution but can

be functionalized effectively using modern cross-coupling strategies. This typically involves

an initial halogenation (bromination or iodination) followed by Suzuki, Stille, or Buchwald-

Hartwig amination reactions to introduce aryl, alkyl, or amino substituents.[6][7]

Role in Medicinal Chemistry: A Kinase Inhibitor
Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its

structure mimics the adenine hinge-binding motif of ATP, allowing it to form key hydrogen

bonds within the ATP-binding pocket of many kinases.

Mechanism of Action: FGFR Inhibition
Derivatives of this scaffold are potent inhibitors of Fibroblast Growth Factor Receptors

(FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in

various cancers.[8][9] Co-crystal structures (e.g., PDB: 3C4F) reveal the binding mode.[10]
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Caption: Binding interactions of a 1H-pyrrolo[2,3-b]pyridine inhibitor with the FGFR1 kinase.

As shown in the diagram, the core scaffold acts as the "hinge-binder".[10]

The pyrrole N-H donates a hydrogen bond to the backbone carbonyl of a glutamate residue

(E562).[10]

The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone N-H of an alanine

residue (A564).[10]

Substituents, such as a methoxyphenyl group, can then occupy adjacent hydrophobic

pockets and form additional interactions, like a hydrogen bond with Aspartate 641, to

enhance potency and selectivity.[10]

Applications Across Kinase Families
The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a

wide range of targets beyond FGFR.
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Target Kinase
Family

Therapeutic Area
Representative
Derivative IC₅₀

Reference

FGFR1-3 Oncology
7-25 nM (Compound

4h)
[9][10]

SIK2
Oncology, Metabolic

Disease

Data in patent

literature
[WO2015087116A1]

JAK3
Immunology,

Transplant Rejection

Potent activity

demonstrated

[Biol. Pharm. Bull.

2015]

SGK-1

Renal &

Cardiovascular

Disease

Data in patent

literature
[11]

PDE4B (Enzyme)
CNS, Inflammatory

Disease
0.11-1.1 µM [12]

Safety and Handling
Based on commercially available safety data sheets:

Hazard Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).

GHS Pictogram: GHS07 (Exclamation Mark).

Signal Word: Warning.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing

dust. Do not eat, drink or smoke when using this product. Wash hands thoroughly after

handling.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep

containers tightly closed.

Conclusion
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6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a high-value molecular scaffold with a unique

combination of physicochemical properties that make it exceptionally well-suited for drug

discovery. Its ability to act as a bioisosteric replacement for indole, coupled with its proven role

as a kinase hinge-binding element, has cemented its importance in the development of

targeted therapeutics. The synthetic accessibility and numerous sites for strategic

functionalization ensure that this core will continue to be a foundational building block for

creating novel and potent inhibitors for a diverse range of biological targets. This guide

provides the fundamental knowledge base for researchers to effectively utilize this powerful

chemical entity in their programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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